molecular formula C7H15N3O B2940772 1-Methylpiperidine-3-carbohydrazide CAS No. 60779-77-3

1-Methylpiperidine-3-carbohydrazide

Cat. No. B2940772
CAS RN: 60779-77-3
M. Wt: 157.217
InChI Key: JMALQQIOYGEEAO-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carbohydrazide is a chemical compound with the molecular formula C7H15N3O . It has a molecular weight of 157.21 .


Synthesis Analysis

The synthesis of 1-Methylpiperidine-3-carbohydrazide involves a multistep reaction. One method involves the use of ammonium hydroxide, dioxane, and ethanol under specific temperature conditions . Another method involves the conversion of (RS)-1-methyl-piperidine-3-carboxylic acid to the title compound .


Physical And Chemical Properties Analysis

1-Methylpiperidine-3-carbohydrazide has a molecular weight of 157.21 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results.

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. “1-Methylpiperidine-3-carbohydrazide” can be used to synthesize substituted piperidines, which are present in more than twenty classes of drugs . These derivatives have shown potential in treating a wide range of conditions due to their bioactivity.

Development of Anticancer Agents

Piperidine compounds have been identified as potential clinical agents against various cancers, including breast, prostate, colon, lung, and ovarian cancers . “1-Methylpiperidine-3-carbohydrazide” could be instrumental in creating novel drugs that target crucial signaling pathways essential for cancer cell survival.

Pharmacological Research

The pharmacological properties of piperidine derivatives make them suitable for exploring new therapeutic applications. “1-Methylpiperidine-3-carbohydrazide” can be used in pharmacological studies to discover and evaluate the biological activity of potential drugs containing the piperidine moiety .

Chemical Synthesis and Cyclization Reactions

In organic chemistry, “1-Methylpiperidine-3-carbohydrazide” can be utilized in cyclization reactions to form various piperidine structures, such as spiropiperidines and condensed piperidines. These structures are significant for the synthesis of complex organic molecules .

Multicomponent Reaction (MCR) Chemistry

“1-Methylpiperidine-3-carbohydrazide” can participate in multicomponent reactions, which are efficient methods for constructing diverse organic compounds. MCRs involving this compound can lead to the rapid synthesis of complex piperidine derivatives with potential pharmacological activities .

Alkaloid Synthesis

Alkaloids containing the piperidine ring are common in nature and have various pharmacological effects. “1-Methylpiperidine-3-carbohydrazide” can serve as a precursor in the synthesis of these natural products, aiding in the study of their properties and applications .

Future Directions

Piperidine derivatives, including 1-Methylpiperidine-3-carbohydrazide, have significant potential in the field of drug discovery. They are present in more than twenty classes of pharmaceuticals and play a crucial role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

1-methylpiperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMALQQIOYGEEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidine-3-carbohydrazide

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